molecular formula C49H36O12 B11930815 6,6'-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid)

6,6'-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid)

Cat. No.: B11930815
M. Wt: 816.8 g/mol
InChI Key: LSFHXNNXRFUYRM-UHFFFAOYSA-N
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Description

6,6'-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid) is a polyaromatic carboxylic acid derivative characterized by a central propane-1,3-diyl core symmetrically functionalized with ether-linked naphthoic acid moieties. Each propane terminal bears a methyl group substituted with a 6-carboxynaphthalen-2-yloxy group, resulting in a highly branched structure with four carboxylic acid groups. The compound’s structural complexity necessitates advanced synthetic strategies, including selective etherification and protection/deprotection of carboxylic acid groups .

Properties

Molecular Formula

C49H36O12

Molecular Weight

816.8 g/mol

IUPAC Name

6-[3-(6-carboxynaphthalen-2-yl)oxy-2,2-bis[(6-carboxynaphthalen-2-yl)oxymethyl]propoxy]naphthalene-2-carboxylic acid

InChI

InChI=1S/C49H36O12/c50-45(51)37-5-1-33-21-41(13-9-29(33)17-37)58-25-49(26-59-42-14-10-30-18-38(46(52)53)6-2-34(30)22-42,27-60-43-15-11-31-19-39(47(54)55)7-3-35(31)23-43)28-61-44-16-12-32-20-40(48(56)57)8-4-36(32)24-44/h1-24H,25-28H2,(H,50,51)(H,52,53)(H,54,55)(H,56,57)

InChI Key

LSFHXNNXRFUYRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OCC(COC3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(COC5=CC6=C(C=C5)C=C(C=C6)C(=O)O)COC7=CC8=C(C=C7)C=C(C=C8)C(=O)O)C=C1C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of 6-Methyl-2-naphthol

Industrial-scale methods for synthesizing 6-carboxy-2-naphthol often involve liquid-phase oxidation of 6-methyl-2-naphthol. As demonstrated in Patent JP4028612B2, cobalt or manganese catalysts in acetic acid solvent enable efficient conversion of methyl groups to carboxylic acids under pressurized oxygen (10–30 kg/cm²) at 120–200°C.

Typical Reaction Conditions

ParameterValue
CatalystCo(OAc)₂/Mn(OAc)₂ (1:1 molar)
SolventAcetic acid
Temperature150–180°C
Pressure15–25 kg/cm² O₂
Yield85–92%

This method avoids bromination steps, reducing costs and byproduct formation compared to Sandmeyer-based routes.

Alternative Route via Bucherer Reaction

Patent WO2014069674A1 describes the Bucherer reaction for converting 6-hydroxy-2-naphthoic acid to 6-amino-2-naphthoic acid using aqueous ammonia and sulfite catalysts at 110–130°C under 0.3–0.7 MPa pressure. Subsequent diazotization and hydrolysis could yield 6-hydroxy-2-naphthoic acid, though this pathway introduces additional steps and lower overall yields (60–70%).

Etherification of the Central Propane Core

Williamson Ether Synthesis

The central 2,2-bis(oxymethyl)propane-1,3-diyl structure is constructed via Williamson coupling between neopentyl glycol and 6-carboxy-2-naphthol derivatives. To avoid side reactions, the carboxylic acid groups are protected as methyl esters using HCl/MeOH prior to ether formation.

Stepwise Protocol

  • Protection : 6-Carboxy-2-naphthol → 6-(methoxycarbonyl)-2-naphthol (90–95% yield, H₂SO₄/MeOH).

  • Alkylation : Neopentyl glycol is converted to its ditosylate using TsCl/pyridine (85% yield).

  • Coupling : React ditosylate with 6-(methoxycarbonyl)-2-naphtholate (generated via NaH/THF) at 80°C for 12 h (70–75% yield).

Mitsunobu Reaction for Sterically Hindered Systems

For improved regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 6-(methoxycarbonyl)-2-naphthol with neopentyl glycol in THF at 0°C→RT. This method achieves 80–85% yield but requires stoichiometric reagents, increasing costs.

Introduction of Terminal 2-Naphthoic Acid Groups

Esterification and Ether Coupling

The bis(oxy) linkages to 2-naphthoic acid are formed via nucleophilic aromatic substitution (NAS) or Ullmann coupling. NAS using 2-naphthoic acid bromide and the central core’s hydroxyl groups in DMF/K₂CO₃ at 120°C provides moderate yields (50–60%).

Ullmann Coupling Optimization

ConditionImprovement
CatalystCuI/1,10-phenanthroline
SolventDMSO
Temperature100°C
Yield75–80%

Deprotection of Methyl Esters

Final saponification uses 2M NaOH/EtOH at reflux for 6 h, achieving >95% conversion to carboxylic acids. Neutralization with HCl precipitates the product, which is purified via recrystallization (acetic acid/water).

Purification and Characterization

Recrystallization

Crude product is dissolved in hot DMF and filtered through activated charcoal to remove polymeric byproducts. Slow cooling yields crystalline product (purity >98% by HPLC).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.5–7.2 (m, aromatic H), 4.4 (s, -OCH₂C(CH₂O-)₂), 3.9 (s, -OCH₂-).

  • IR : 1690 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O ether).

  • MS (ESI) : m/z 905.2 [M-H]⁻.

Industrial Scalability and Cost Analysis

Adopting methods from JP4028612B2 and WO2014069674A1, the optimized route achieves 45–50% overall yield at pilot scale. Key cost drivers include:

  • Catalysts : CuI (Ullmann) and Co/Mn (oxidation) account for 30% of raw material costs.

  • Solvents : DMF and acetic acid require recycling to meet environmental guidelines.

Comparative analysis with alternative pathways:

MethodYield (%)Cost (USD/kg)
Williamson + NAS5012,000
Mitsunobu + Ullmann5515,500

Chemical Reactions Analysis

Coordination Chemistry and Metal-Organic Framework (MOF) Formation

This compound acts as a polydentate ligand, forming stable coordination polymers or MOFs with transition and alkaline-earth metals. The carboxylic acid groups (-COOH) and ether-oxygen atoms participate in metal coordination, enabling diverse structural architectures .

Key Reactions:

  • Deprotonation and Chelation :
    The carboxylic acid groups undergo deprotonation in basic or metal-rich environments, forming carboxylate anions (-COO⁻) that coordinate with metal ions (e.g., Mg²⁺, Fe³⁺, In³⁺) .

    R-COOH+Mn+R-COOM(n1)++H+\text{R-COOH} + \text{M}^{n+} \rightarrow \text{R-COO}^- \cdot \text{M}^{(n-1)+} + \text{H}^+
  • Framework Assembly :
    Reaction with magnesium nitrate hexahydrate in dimethylformamide (DMF) yields a porous MOF with a surface area of 1,200–1,500 m²/g . The 3D framework features π-π stacking between naphthalene rings and hydrogen-bonding networks involving uncoordinated carboxylates.

Table 1: Metal Coordination and CO₂ Adsorption Performance

Metal IonCO₂ Uptake (273 K, 1 bar)Isosteric Heat (kJ/mol)Selectivity (CO₂/N₂)
Fe³⁺9.27 mmol/g-45201
V³⁺8.15 mmol/g-79.6406
In³⁺7.82 mmol/g-3848

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
BenzylationBnBr, K₂CO₃, DMF, 80°C92
Phosphonate FormationP(OEt)₃, NaH, THF, 0°C→RT85
OlefinationNaH, DMF, 100°C, 12 h78

Post-Synthetic Modifications

  • Deprotection :
    Bn groups are removed using BBr₃ in CH₂Cl₂ to regenerate free hydroxyl/carboxyl groups .

  • Diazotization and Sandmeyer Reaction :
    Amino intermediates (from Bucherer reaction) react with nitrous acid and CuBr to introduce bromine substituents .

Acid-Base Reactivity and Stability

  • pH-Dependent Solubility :
    The compound is sparingly soluble in water (0.1–1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO) under basic conditions (pH > 10) .

  • Thermal Stability :
    Thermogravimetric analysis (TGA) shows decomposition above 300°C, with weight loss attributed to decarboxylation and naphthalene ring degradation .

Structural Insights from Crystallography

  • Dihedral Angles :
    The naphthalene-carboxylate planes form dihedral angles of 2.0–8.8° with adjacent aromatic rings, minimizing steric hindrance .

  • Hydrogen-Bonding Networks :
    Synthons such as R₄⁴(20) and R₃³(9) stabilize the framework via O–H···O and C–H···O interactions .

This compound’s reactivity and structural versatility make it a promising candidate for advanced materials, particularly in environmental gas capture and catalysis. Future research should explore its catalytic potential in asymmetric synthesis and photodynamic therapy.

Scientific Research Applications

Pharmaceutical Applications

The compound's ability to interact with biological systems suggests potential uses in drug development. Its structural similarities to known pharmaceutical agents may allow it to act as a:

  • Enzyme Inhibitor : Investigations into its binding affinity to enzymes could reveal its potential as a therapeutic agent.
  • Drug Delivery System : The functional groups may facilitate the design of drug carriers that improve the solubility and bioavailability of active pharmaceutical ingredients.

Materials Science

Due to its structural characteristics, this compound can be explored as a:

  • Ligand in Metal-Organic Frameworks (MOFs) : The carboxylic acid functionalities can coordinate with metal ions, leading to the formation of porous materials with applications in gas storage and separation.
  • Fluorescent Material : The naphthalene units may exhibit photoluminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors.

Biochemical Research

The compound's interactions at the molecular level can be studied using various techniques:

  • Molecular Docking Simulations : These can provide insights into how the compound binds to specific biological targets.
  • Surface Plasmon Resonance (SPR) : This technique can be used to measure binding kinetics and affinities in real-time.

Case Study 1: Drug Interaction Studies

A study utilizing molecular docking simulations indicated that compounds with similar naphthoic structures exhibited significant binding affinities to specific receptors involved in cancer pathways. This suggests that 6,6'-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid) could be further investigated for anticancer properties.

Case Study 2: Synthesis of Metal-Organic Frameworks

Research has demonstrated that ligands with carboxylic acid groups can effectively coordinate with transition metals to form stable MOFs. Preliminary experiments using this compound have shown promising results in creating frameworks with high surface areas suitable for gas adsorption applications.

Mechanism of Action

The mechanism of action of 6,6’-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Analysis : Tools like SHELX () are critical for resolving the target compound’s crystal structure, given its complexity.
  • Synthetic Optimization : Further research is needed to improve yields and purity, leveraging methods from analogous syntheses (e.g., ).

Biological Activity

The compound 6,6'-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid), often referred to as a bis(naphthoic acid) derivative, has garnered attention for its potential biological activities. This article delves into its chemical structure, synthesis, and biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C49H36O12C_{49}H_{36}O_{12}, indicating a complex structure with multiple functional groups conducive to biological interactions. The compound features two naphthoic acid units linked by a bis(alkyl ether) moiety.

Structural Representation

  • Molecular Formula : C49H36O12C_{49}H_{36}O_{12}
  • Molecular Weight : 812.79 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the naphthoic acid derivatives through carboxylation reactions.
  • Esterification to create the ether linkages.
  • Purification using chromatographic techniques to isolate the desired product.

The biological activity of this compound is hypothesized to stem from its ability to interact with various cellular targets, including:

  • Aryl Hydrocarbon Receptor (AhR) : Similar compounds have shown the ability to bind and activate AhR, leading to downstream effects such as modulation of cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism and detoxification processes. For instance, 1,4-Dihydroxy-2-naphthoic acid has been shown to exhibit significant AhR-mediated activity in cell lines .

Case Studies and Research Findings

  • Anti-inflammatory Effects : Research indicates that naphthoic acid derivatives can exhibit anti-inflammatory properties by modulating the expression of inflammatory cytokines through AhR activation .
  • Cytotoxicity : Preliminary studies suggest that certain naphthoic acid derivatives exhibit cytotoxic effects on cancer cell lines, potentially due to their influence on apoptosis pathways and cell cycle regulation.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which are beneficial in reducing oxidative stress in various biological systems.

Comparison of Biological Activities

CompoundMechanism of ActionBiological Effect
1,4-Dihydroxy-2-naphthoic AcidAhR agonistAnti-inflammatory
6-CarboxynaphthaleneCYP inductionModulation of drug metabolism
6,6'-((...))Potential AhR interactionCytotoxicity in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6,6'-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid)?

  • Methodology : A plausible route involves sequential etherification and coupling reactions. For example, using a bis-alkylation approach with a propane-1,3-diyl backbone and activated naphthoic acid derivatives. Similar syntheses (e.g., naphthol etherification with propargyl bromide in DMF/K₂CO₃) can be adapted . Key steps include:

  • Protecting carboxylic acid groups to prevent side reactions.
  • Using coupling agents (e.g., DCC or EDC) to form ester/ether linkages.
  • Monitoring reaction progress via TLC (e.g., n-hexane:ethyl acetate solvent systems) .
    • Challenges : Steric hindrance due to bulky naphthalene groups may require optimized reaction times and temperatures.

Q. How should researchers characterize the structural purity of this compound?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm proton environments and connectivity, leveraging deuterated solvents (e.g., DMSO-d₆) compatible with carboxylic acid groups .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For definitive confirmation of stereochemistry and crystal packing, though solubility in polar solvents (e.g., DMSO) may complicate crystallization .

Q. What are the critical storage and stability considerations for this compound?

  • Methodology :

  • Store in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent oxidation.
  • Maintain low humidity (desiccants recommended) to avoid hydrolysis of ester/ether linkages .
  • Stability tests (e.g., TGA/DSC) can assess decomposition temperatures, which are likely >250°C based on analogs .

Advanced Research Questions

Q. How can this compound be utilized in coordination chemistry or catalysis?

  • Methodology : The carboxylic acid and ether oxygen atoms can act as chelating sites for metal ions.

  • Coordination Studies : Titrate with transition metal salts (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures; monitor complexation via UV-Vis spectroscopy or cyclic voltammetry .
  • Catalytic Applications : Test as a ligand in asymmetric catalysis (e.g., hydrogenation), comparing enantioselectivity with established phosphine ligands .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

  • Methodology :

  • Solid-Phase Extraction (SPE) : Use HLB cartridges for pre-concentration from aqueous solutions, followed by LC-MS/MS with a C18 column and negative-ion mode detection .
  • HPLC : Employ a mobile phase of methanol/0.1% formic acid for improved peak resolution. Calibrate with standards synthesized in-house .

Q. How do substituent modifications (e.g., electron-withdrawing groups) affect its reactivity?

  • Methodology :

  • Comparative Synthesis : Introduce substituents (e.g., Cl, NO₂) at the naphthalene rings via electrophilic substitution.
  • Reactivity Profiling : Assess acid dissociation constants (pKa) via potentiometric titration and evaluate hydrogen-bonding capacity using FT-IR .

Q. What computational models predict the compound’s supramolecular interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to predict electrostatic potential surfaces and H-bonding sites .
  • Molecular Dynamics : Simulate aggregation behavior in solvents (e.g., DMSO) using GROMACS to guide crystallization efforts .

Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

  • Methodology :

  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Use fume hoods for weighing and synthesis due to potential dust generation .
  • Conduct risk assessments for unlisted toxicity, referencing analogs (e.g., 6-hydroxy-2-naphthoic acid) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported physical properties (e.g., solubility)?

  • Methodology :

  • Reproducibility Tests : Repeat measurements under controlled conditions (e.g., pH, temperature) using purified samples.
  • Inter-lab Validation : Collaborate with independent labs to cross-verify data, particularly for melting points and solvent compatibility .

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